molecular formula C8H12Cl2O B588610 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) CAS No. 157026-65-8

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI)

Cat. No.: B588610
CAS No.: 157026-65-8
M. Wt: 195.083
InChI Key: ZCRKKZKIXMNGTQ-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a dichloroethylating agent can yield the desired spiro compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions are common, where the dichloroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of these targets. Pathways involved include those related to signal transduction and metabolic processes, where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) can be compared with other spirocyclic compounds such as:

    1-Oxaspiro[2.4]heptane: Lacks the dichloroethyl group, resulting in different reactivity and applications.

    2-Oxaspiro[3.3]heptane: Contains a different ring structure, leading to variations in chemical properties and uses.

    1-Azaspiro[2.4]heptane:

The uniqueness of 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) lies in its specific functional groups and spirocyclic structure, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

157026-65-8

Molecular Formula

C8H12Cl2O

Molecular Weight

195.083

IUPAC Name

2-(2,2-dichloroethyl)-1-oxaspiro[2.4]heptane

InChI

InChI=1S/C8H12Cl2O/c9-7(10)5-6-8(11-6)3-1-2-4-8/h6-7H,1-5H2

InChI Key

ZCRKKZKIXMNGTQ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C(O2)CC(Cl)Cl

Synonyms

1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI)

Origin of Product

United States

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